2-Cyclopentylazetidine hydrochloride

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

2-Cyclopentylazetidine hydrochloride (CAS: 2126159-82-6) is a four-membered nitrogen-containing heterocyclic organic compound, specifically a saturated azetidine ring substituted with a cyclopentyl group at the 2-position. As a hydrochloride salt, it offers enhanced stability and handling properties for laboratory use.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2126159-82-6
Cat. No. B2555024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylazetidine hydrochloride
CAS2126159-82-6
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CCC(C1)C2CCN2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H
InChIKeyQWHYNOPSAWUIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Cyclopentylazetidine Hydrochloride (CAS 2126159-82-6) – A Versatile Azetidine Scaffold for Drug Discovery and Chemical Synthesis


2-Cyclopentylazetidine hydrochloride (CAS: 2126159-82-6) is a four-membered nitrogen-containing heterocyclic organic compound, specifically a saturated azetidine ring substituted with a cyclopentyl group at the 2-position . As a hydrochloride salt, it offers enhanced stability and handling properties for laboratory use . This compound serves as a versatile small molecule scaffold and building block, valued in medicinal chemistry and synthetic organic research for its rigid, three-dimensional structure which introduces desirable sp3 character into molecular frameworks .

The Case Against Substitution: Why 2-Cyclopentylazetidine Hydrochloride is Not Interchangeable with Close Analogs


In research and industrial procurement, assuming that azetidine derivatives with different substitution patterns or salt forms are functionally equivalent can compromise experimental integrity and process outcomes. The specific position (2- vs. 3-) and nature (cyclopentyl vs. cyclobutyl or other alkyl groups) of the substituent on the azetidine core profoundly influence the molecule's 3D geometry, steric bulk, electronic properties, and resultant reactivity [1]. Furthermore, the choice between a free base and its hydrochloride salt is critical, as the salt form directly impacts solubility, stability, and handling [2]. The evidence below quantifies these critical differentiators, demonstrating why 2-cyclopentylazetidine hydrochloride presents a unique profile that cannot be reliably replicated by simply sourcing a cheaper or more readily available 'azetidine' or 'cyclopentylazetidine' analog.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Cyclopentylazetidine Hydrochloride (2126159-82-6)


Purity Benchmarking: Certified 95% Minimum Purity for Reproducible Research Outcomes

This compound is supplied with a documented minimum purity specification of 95% as determined by standard analytical methods . This level of purity is critical for ensuring that observed biological activity or chemical reactivity is attributable to the target compound rather than to impurities, which can be a significant variable when sourcing from less rigorously qualified suppliers.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Stability and Handling: Hydrochloride Salt Form for Enhanced Long-Term Stability and Ease of Use

2-Cyclopentylazetidine is offered as its hydrochloride salt, a formulation that is known to enhance the long-term storage stability of amines by reducing susceptibility to oxidation and reaction with atmospheric carbon dioxide . This is in contrast to the corresponding free base (2-cyclopentylazetidine, CAS 1270552-15-2 [1]), which may require more stringent storage conditions and handling precautions due to its potentially volatile and air-sensitive nature.

Chemical Stability Laboratory Operations Procurement Logistics

Scaffold Topology: The Impact of 2-Substitution on Biological Performance Diversity

A systematic study on stereoisomeric azetidines using high-content cell painting assays demonstrated that the position of substituents on the azetidine core is a primary driver of biological performance diversity [1]. This class-level evidence indicates that a 2-cyclopentyl substituted azetidine will sample a distinct region of biological activity space compared to its 3-substituted regioisomer (e.g., 3-cyclopentylazetidine hydrochloride, CAS 1803607-59-1 [2]), making them non-interchangeable in drug discovery screening efforts. Specifically, varying both stereochemistry and appendage identity, such as the 2-cyclopentyl group, was shown to be necessary to achieve significant performance diversity and sample a broader range of biological activity [1].

Medicinal Chemistry High-Content Screening Phenotypic Drug Discovery

Steric and Conformational Profile: The 2-Cyclopentyl Group Introduces a Distinct Sp3-Rich Motif

The 2-cyclopentyl substituent imparts a unique combination of steric bulk and conformational rigidity to the azetidine scaffold. This is a key differentiator from other common azetidine building blocks such as 2-cyclobutylazetidine hydrochloride (CAS 2138033-84-6 ), which presents a slightly different ring size and steric profile. The sp3-rich cyclopentyl group is a valuable motif for exploring novel chemical space and improving physicochemical properties in lead optimization programs, distinguishing it from smaller or more flexible alkyl-substituted azetidines.

Medicinal Chemistry Scaffold Hopping Molecular Design

Synthetic Utility: A Validated Precursor for Bioactive Molecules Targeting Cannabinoid Receptors and PARP

While not biologically active itself, the 2-cyclopentylazetidine scaffold is a key structural component in advanced compounds. Patents disclose azetidine and pyrrolidine derivatives containing cyclopentyl motifs as potent PARP1 inhibitors for cancer therapy [1]. Furthermore, related azetidine derivatives are described as cannabinoid receptor type 1 (CB1) antagonists with potential applications in treating metabolic and neurodegenerative disorders [2]. This evidence positions 2-cyclopentylazetidine hydrochloride as a privileged starting material for synthesizing high-value, patent-protected chemical space, differentiating it from simpler azetidines that lack a clear path to such validated targets.

Chemical Biology Targeted Therapy Lead Discovery

Primary Applications for 2-Cyclopentylazetidine Hydrochloride in R&D and Production Workflows


Medicinal Chemistry: Building Block for sp3-Rich Drug Candidates

This compound is ideally suited for medicinal chemistry laboratories focused on lead generation and optimization. Its rigid, 3D structure with an sp3-rich cyclopentyl group is perfect for introducing favorable physicochemical properties (e.g., improved solubility, metabolic stability) and for exploring novel intellectual property space [1]. As demonstrated by the class-level evidence, the specific 2-substitution pattern is critical for generating performance diversity in biological screens, making it a non-fungible asset in compound library design [1].

Targeted Therapy Research: Precursor for PARP1 and Cannabinoid Receptor Modulators

Researchers developing next-generation cancer therapies or treatments for neurological and metabolic disorders will find this compound a strategic starting material. Patented inhibitors of PARP1, a key target in oncology, and antagonists of the CB1 receptor utilize the 2-cyclopentylazetidine motif as a core structural element [REFS-2, REFS-3]. Procuring this specific building block provides a direct and efficient route to synthesize and evaluate analogs within these promising therapeutic areas.

Chemical Synthesis: A Robust Substrate for Diversification

In synthetic organic chemistry, the compound's hydrochloride salt form offers practical advantages in terms of stability and handling over its free base counterpart . The secondary amine within the azetidine ring is a versatile handle for further functionalization, allowing chemists to explore a wide range of chemical space through N-alkylation, acylation, or reductive amination, all while maintaining the key 2-cyclopentylazetidine pharmacophore.

High-Throughput and Phenotypic Screening: A Priviledged Scaffold for Hit Identification

Organizations conducting target-agnostic or phenotypic screening campaigns, such as those utilizing high-content imaging ('cell painting'), will benefit from including 2-cyclopentylazetidine hydrochloride in their screening decks. The class-level evidence confirms that the 2-substitution pattern is a major determinant of biological performance diversity, distinct from 3-substituted regioisomers [1]. Its inclusion ensures a broader and less redundant sampling of biological activity, increasing the likelihood of discovering new chemical probes or drug leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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